1-Piperazinesulfonamide is a chemical compound with the molecular formula C4H11N3O2S . It has a molecular weight of 165.22 .
The synthesis of piperazine derivatives, which would include 1-Piperazinesulfonamide, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
The molecular structure of 1-Piperazinesulfonamide consists of a six-membered ring containing two nitrogen atoms. The remaining four positions in the ring are occupied by carbon atoms .
Piperazine-1-sulfonamide is a compound that belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group (-SO2NH2) attached to a piperazine ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antibacterial, antiviral, and enzyme inhibition properties. The structure of piperazine-1-sulfonamide allows for various modifications, enhancing its therapeutic potential.
Piperazine-1-sulfonamide is synthesized through various chemical routes and is classified under the broader category of piperazine derivatives. These compounds are known for their versatility in medicinal applications, particularly in the development of inhibitors for various enzymes and receptors. Research has shown that modifications to the piperazine core can lead to enhanced binding affinities and increased biological activity against specific targets, such as proteases involved in viral replication .
The synthesis of piperazine-1-sulfonamide typically involves the reaction of piperazine with sulfonyl chlorides or sulfonic acids. A common method includes the following steps:
The characterization of synthesized piperazine-1-sulfonamide involves techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry, and ultraviolet-visible spectroscopy. These methods confirm the structural integrity and purity of the compound .
The molecular structure of piperazine-1-sulfonamide features a six-membered piperazine ring with a sulfonamide group attached at one position. The general formula can be represented as:
Key structural data include:
Piperazine-1-sulfonamide can undergo various chemical reactions, including:
The reactivity of the sulfonamide group allows for further functionalization, which can be exploited in drug design to enhance specificity and potency against targeted biological pathways .
The mechanism of action for piperazine-1-sulfonamide derivatives often involves inhibition of specific enzymes or receptors. For instance, certain derivatives have been shown to inhibit HIV-1 protease effectively:
Research indicates that modifications to the piperazine core can significantly increase binding affinity and potency against target enzymes .
Piperazine-1-sulfonamide is typically a white crystalline solid with good solubility in polar solvents like water and methanol.
Key chemical properties include:
Analyses using techniques such as differential scanning calorimetry (DSC) can provide insights into thermal stability and phase transitions .
Piperazine-1-sulfonamide has several scientific uses, including:
The discovery of Prontosil in the 1930s marked the dawn of the sulfonamide era in medicinal chemistry, representing the first synthetic antibacterial agent effective against systemic bacterial infections. This breakthrough demonstrated that sulfonamide functional groups could confer potent biological activity through targeted biochemical interference. Prontosil's metabolic activation revealed sulfanilamide as the therapeutically active component, which competitively inhibited dihydropteroate synthase in bacterial folate synthesis [5]. This mechanistic understanding catalyzed extensive structural explorations, yielding derivatives like sulfapyridine (for pneumococcal infections) and sulfacetamide (for urinary tract infections) in the 1940s. By mid-century, research revealed that the sulfonamide motif extended far beyond antibacterial applications. Molecular modifications demonstrated that this versatile functional group could engage diverse enzymatic targets, leading to novel therapeutic classes: thiazide diuretics (e.g., chlorothiazide, 1958) revolutionized hypertension treatment; sulfonylureas (e.g., tolbutamide, 1956) became foundational oral hypoglycemics; and CA inhibitors (e.g., acetazolamide, 1953) established new approaches for glaucoma management [5] [8]. The structural tolerance of the sulfonamide group (–SO₂NH–) enabled its integration into heterocyclic systems, with piperazine emerging as a particularly impactful fusion partner due to its favorable physicochemical and pharmacodynamic properties.
The fusion of piperazine with sulfonamide creates piperazine-1-sulfonamide, a scaffold exhibiting exceptional versatility in drug design. This privileged structure possesses several key pharmaceutical advantages: The sulfonamide moiety serves as a superior bioisostere for carboxylic acids and other hydrogen-bonding groups, offering enhanced hydrolytic stability and improved membrane permeability. Simultaneously, the piperazine ring provides conformational flexibility and introduces two spatially separated nitrogen atoms capable of diverse binding interactions—the aliphatic nitrogen serves as a hydrogen-bond acceptor or forms salt bridges, while the sulfonamide nitrogen can participate in hydrogen-bond donation [3] [7]. This dual functionality enables precise targeting of diverse enzymatic pockets.
Table 1: Therapeutic Applications of Piperazine Sulfonamide Derivatives
Therapeutic Area | Target Protein | Representative Agent | Key Structural Feature |
---|---|---|---|
HIV Therapy | HIV-1 Protease | MK-8718 Analogue | Bicyclic piperazine sulfonamide |
Antibacterial | LpxH | JH-LPH series | Trifluoromethylphenyl-indoline |
Alzheimer's Disease | BACE1 | Piperazine sulfonamide | Non-prime/S2' optimization |
Cancer Immunotherapy | IDO1 | Chromone-oxime-sulfonamide | Coordination to heme iron |
HIV Therapy | HIV-1 RT | 18b1 (DAPY derivative) | Direct sulfonyl-flap interaction |
The scaffold's three-dimensional architecture permits directional vectoring of substituents into distinct binding regions of target proteins. In HIV-1 protease inhibitors, researchers exploited this by attaching lipophilic "right-wing" groups (e.g., 3,3-bis(4-fluorophenyl)propanoic acid) to the piperazine nitrogen while optimizing sulfonamide substitutions to displace catalytic water molecules, achieving a 60-fold increase in binding affinity over first-generation inhibitors [2] [6]. Similarly, in LpxH inhibitors for Gram-negative pathogens, the scaffold bridges essential pharmacophoric elements: a trifluoromethylphenyl group occupies a hydrophobic pocket while the N-acetyl indoline establishes critical hydrogen bonds, collectively inhibiting the pyrophosphatase essential for lipid A biosynthesis [3]. The scaffold's adaptability extends to fluorophore development, where its electron-withdrawing properties modulate emission characteristics in quinoline-sulphonamide derivatives for diagnostic applications [10].
Table 2: Structural Optimization and Potency of Key Piperazine Sulfonamide Inhibitors
Target Enzyme | Biological Function | Optimized Compound | Potency Enhancement Strategy | Key Metric |
---|---|---|---|---|
BACE1 | β-amyloid cleavage | Piperazine sulfonamide | S2' hydrophobic extension | Peripheral Aβ40 reduction (transgenic mice) |
HIV-1 Protease | Viral polyprotein processing | Bicyclic derivative | Water displacement in flap region | 60-fold ↑ binding affinity vs. MK-8718 |
LpxH | UDP-DAGn pyrophosphatase | AZ1 derivatives | Modular aryl/heteroaryl variation | IC₅₀ = 0.147 μM |
IDO1 | Tryptophan catabolism | 10m (chromone-oxime) | Sulfonamide-heme iron coordination | IC₅₀ = 0.64 μM (enzymatic) |
HIV-1 RT | Viral reverse transcription | 18b1 (DAPY type) | Piperazine sulfonyl-flap H-bond | EC₅₀ = 1.4 nM (WT) |
The strategic incorporation of piperazine sulfonamide into inhibitor designs has yielded compounds with remarkable potency across diverse target classes. In BACE1 inhibition for Alzheimer's disease, researchers optimized non-prime side substituents and S2' binding motifs through iterative structure-based design. X-ray crystallography revealed that the piperazine sulfonamide core establishes critical hydrogen bonds with catalytic aspartates (Asp32, Asp228), while optimized hydrophobic extensions into the S2' sub-pocket significantly improved cellular potency. This culminated in compounds demonstrating prolonged peripheral Aβ40 reduction in transgenic mice following subcutaneous administration, confirming target engagement [1] [9]. For HIV-1 reverse transcriptase (RT), diarylpyrimidine (DAPY) derivatives bearing piperazine sulfonamide groups were engineered to overcome drug resistance. Compound 18b1 achieved single-digit nanomolar potency against wild-type and five mutant strains (EC₅₀ = 1.4 nM, WT) by forming direct hydrogen bonds between the sulfonyl group and backbone atoms of Ile50A/Ile50B in the RT flap region—interactions not possible with earlier non-sulfonamide inhibitors [6].
Table 3: Structural Features Enabling Target Selectivity
Structural Element | Role in Target Engagement | Representative Targets | Biological Consequence |
---|---|---|---|
Sulfonyl Oxygen Atoms | H-bond acceptance | BACE1, HIV Protease, RT | Direct interaction with catalytic residues or backbone amides |
Piperazine N4 Position | H-bond donation/salt bridge | LpxH, IDO1 | Charge stabilization or heme iron coordination |
Aryl Sulfonamide Group | Hydrophobic pocket occupation | S2' subpocket (BACE1), LpxH | Enhanced binding affinity and selectivity |
Conformational Rigidity | Preorganization for binding | HIV Protease (bicyclic) | Reduced entropic penalty and improved resistance profile |
In antibacterial development, sulfonyl piperazine inhibitors of LpxH exploit the scaffold's ability to deliver a multi-point pharmacophore: The sulfonamide linker orients aromatic systems to interact with a hydrophobic channel in the Raetz pathway enzyme, while the piperazine nitrogen protonation state adapts to the active site environment. Biochemical characterization using a coupled malachite green assay identified compounds with a consistent pharmacophore requirement—two aromatic rings, two hydrophobic groups, and a hydrogen-bond acceptor—achieving potent inhibition (IC₅₀ = 0.147 μM for AZ1) against this essential Gram-negative target [3]. Similarly, in cancer immunotherapy, chromone-oxime-sulfonamide hybrids like compound 10m inhibit indoleamine 2,3-dioxygenase 1 (IDO1) through sulfonamide-assisted heme iron coordination (IC₅₀ = 0.64 μM), suppressing tumor growth in CT26-bearing mice by reversing tryptophan-mediated immunosuppression [7]. These examples collectively demonstrate how targeted structural modifications of the piperazine sulfonamide core enable precise optimization of binding interactions across unrelated enzymatic targets.
The consistent emergence of this scaffold in clinical candidates underscores its unique ability to balance molecular recognition with drug-like properties. Its synthetic accessibility enables efficient derivatization, as demonstrated by "libraries from libraries" approaches generating diverse sulfonamide-linked heterocycles—piperazines, thioureas, and cyclic guanidines—through robust solid-phase synthetic sequences [8]. As structural biology and computational methods advance, piperazine-1-sulfonamide continues to evolve as a cornerstone scaffold in rational inhibitor design across therapeutic areas, exemplified by recent quinoline-sulphonamide derivatives exhibiting tunable photophysical properties for diagnostic applications [10].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2